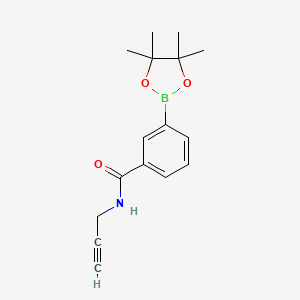

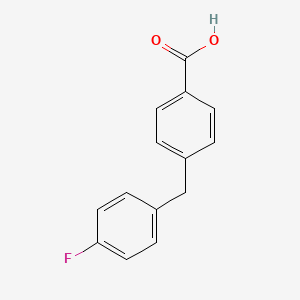

1-(2-Fluorphenyl)-1H-1,2,3-Triazol-4-carbaldehyd

Übersicht

Beschreibung

Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc. The compound you mentioned likely belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds containing a five-member ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other substances. These properties can be determined through a variety of laboratory techniques .Wirkmechanismus

FPT is a highly reactive compound, and its mechanism of action is not fully understood. It is believed that FPT reacts with other compounds via a nucleophilic substitution reaction, in which the fluorine atom of FPT is replaced by a nucleophile. This reaction is believed to be the primary mechanism of action of FPT.

Biochemical and Physiological Effects

FPT has been shown to have an effect on the biochemical and physiological processes of certain organisms. In particular, FPT has been shown to inhibit the growth of certain bacteria, fungi, and viruses. FPT has also been shown to have anti-inflammatory and anti-tumor effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

FPT is a highly reactive compound, and its use in laboratory experiments has a number of advantages and limitations. One of the main advantages of using FPT in laboratory experiments is its reactivity, which allows for the synthesis of a variety of compounds in a relatively short period of time. However, FPT is a highly toxic compound, and its use in laboratory experiments should be done with caution. In addition, FPT is a volatile compound, and its use in laboratory experiments should be done in a well-ventilated area.

Zukünftige Richtungen

The use of FPT in scientific research is an area of active research, and there are a number of potential future directions for its use. One potential future direction is the use of FPT in the synthesis of new drugs and other compounds. In addition, FPT could be used in the synthesis of peptides and other complex organic compounds, such as polymers and nanomaterials. Finally, FPT could be used in the development of new techniques for the synthesis of fluorinated compounds, which could have a wide range of applications in the pharmaceutical and chemical industries.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

1-(2-Fluorphenyl)-1H-1,2,3-Triazol-4-carbaldehyd: wird bei der Synthese verschiedener Heterocyclen verwendet, die in der medizinischen Chemie aufgrund ihrer biologischen und pharmakologischen Eigenschaften von entscheidender Bedeutung sind . Die Verbindung kann 1,3-dipolare Cycloadditionsreaktionen eingehen, um Pyrazole zu bilden, die aufgrund ihrer bioaktiven Gerüststruktur von Bedeutung sind.

Biologische Aktivität

Die aus dieser Verbindung erstellten bioaktiven Gerüste werden auf ihre potenziellen biologischen Aktivitäten untersucht. Dazu gehört auch die Verwendung bei der Herstellung von Verbindungen, die therapeutische Anwendungen bei der Behandlung verschiedener Krankheiten haben könnten .

Röntgenkristallographie

Die Verbindung wird in der Röntgenkristallographie als Zwischenprodukt verwendet, das durch Einkristall-Röntgenbeugungsanalyse charakterisiert werden kann. Dies trägt zum Verständnis der molekularen und kristallinen Struktur neuer Verbindungen bei .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYFVSSVKFDUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

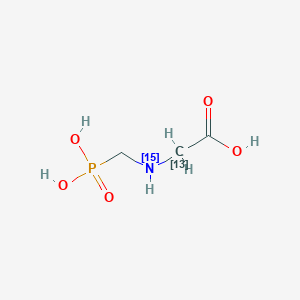

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)

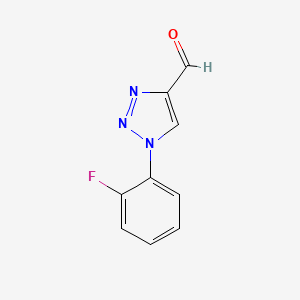

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)

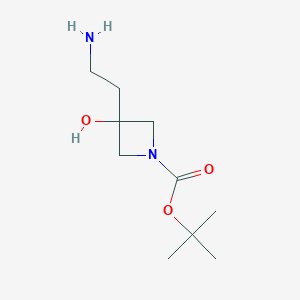

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)

![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)